
4-Methyloxane-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyloxane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is known for its high reactivity and efficiency . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, which allows for the in situ preparation of sulfonyl chlorides from thiols .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Oxidizing Agents: Hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS)
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Methyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyloxane-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can exhibit various biological activities. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antibacterial and other pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxane-4-sulfonyl chloride: A closely related compound with similar reactivity and applications.
4-Acetamidobenzenesulfonyl chloride: Another sulfonyl chloride derivative used in the synthesis of sulfonamides.
Uniqueness
4-Methyloxane-4-sulfonyl chloride is unique due to its specific structure, which allows for the formation of a variety of sulfonyl derivatives with diverse applications in chemistry, biology, medicine, and industry. Its reactivity and versatility make it a valuable compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H11ClO3S |
|---|---|
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
4-methyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(11(7,8)9)2-4-10-5-3-6/h2-5H2,1H3 |
InChI-Schlüssel |
TYNZRVSELWWSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



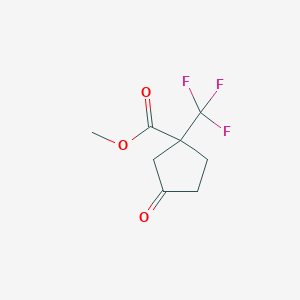

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
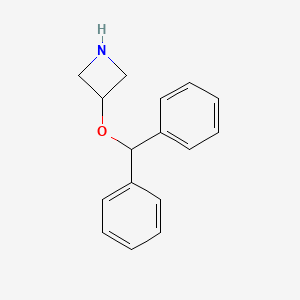
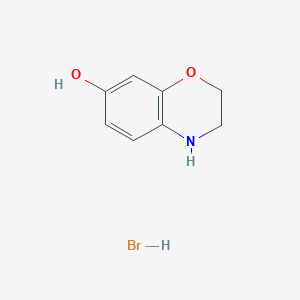
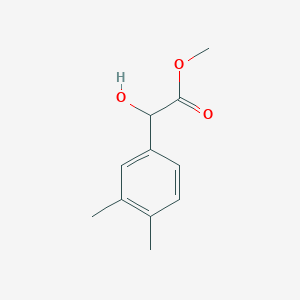

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
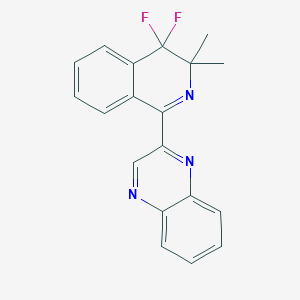
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)
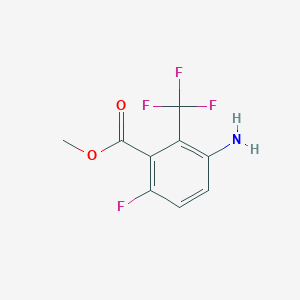
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

